2-Fluoro-4-nitrophenol

Catalog No.
S602918
CAS No.
403-19-0
M.F
C6H4FNO3
M. Wt
157.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-nitrophenol

CAS Number

403-19-0

Product Name

2-Fluoro-4-nitrophenol

IUPAC Name

2-fluoro-4-nitrophenol

Molecular Formula

C6H4FNO3

Molecular Weight

157.1 g/mol

InChI

InChI=1S/C6H4FNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H

InChI Key

ORPHLVJBJOCHBR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)O

Synonyms

2-fluoro-4-nitrophenol

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)O

The exact mass of the compound 2-Fluoro-4-nitrophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-4-nitrophenol (CAS 403-19-0) is a highly activated, low-pKa phenolic building block characterized by an electronegative ortho-fluorine and a strongly electron-withdrawing para-nitro group. This specific substitution pattern depresses the hydroxyl pKa to approximately 5.7, rendering the ring highly susceptible to nucleophilic aromatic substitution and specialized etherification workflows [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a critical precursor for synthesizing fluorinated aminophenols, complex benzoxazinone libraries, and high-potency kinase inhibitors, where its precise steric and electronic profile cannot be replicated by unfluorinated or chlorinated analogs.

Attempting to substitute 2-Fluoro-4-nitrophenol with the cheaper 4-nitrophenol or the closely related 2-chloro-4-nitrophenol fundamentally alters downstream reaction pathways and product efficacy. In cascade syntheses such as the Passerini-Smiles reaction, the specific electronegativity and leaving-group ability of the ortho-fluorine enable cyclization routes via fluoride ion elimination, a pathway inaccessible to 4-nitrophenol [1]. Furthermore, in medicinal chemistry, replacing the fluorine with chlorine or shifting its position (e.g., 3-fluoro-4-nitrophenol) drastically increases the atomic radius and alters the hydrogen-bonding network, which has been shown to cause up to a 27-fold drop in target binding affinity for downstream pharmaceutical active ingredients [2]. Consequently, for high-yield etherifications and precision kinase inhibitor development, generic substitution is chemically and commercially unviable.

Superior Etherification Yields via Diazonium Intermediates

In the synthesis of aryl ethers via transient diazonium intermediates, 2-Fluoro-4-nitrophenol demonstrates significantly higher processability than its non-fluorinated and chlorinated counterparts. When reacted with 1,3-propanedinitrite and benzylamine, 2-Fluoro-4-nitrophenol achieves a 91% product yield, outperforming 2-chloro-4-nitrophenol (83%) and vastly exceeding the unsubstituted 4-nitrophenol baseline (58%) [1].

Evidence DimensionEtherification Product Yield
Target Compound Data91% yield
Comparator Or Baseline2-chloro-4-nitrophenol (83% yield) and 4-nitrophenol (58% yield)
Quantified Difference+33% absolute yield vs unfluorinated baseline; +8% vs chlorinated analog
ConditionsReaction with 1,3-propanedinitrite and benzylamine in chloroform at reflux

Higher conversion rates directly reduce precursor waste and purification costs in industrial etherification workflows.

Critical Linker for Sub-Nanomolar Kinase Inhibitor Potency

The specific ortho-fluoro substitution of 2-Fluoro-4-nitrophenol is strictly required when synthesizing aminophenoxyl linkers for type II Axl kinase inhibitors. Downstream derivatives synthesized from 2-Fluoro-4-nitrophenol achieve an IC50 of 0.8 nM, whereas the 3-fluoro positional isomer drops to 5.5 nM, and the 2-chloro analog suffers a 27-fold decrease in potency (21.6 nM)[1].

Evidence DimensionAxl Kinase Inhibition (IC50) of downstream API
Target Compound Data0.8 nM
Comparator Or Baseline3-fluoro-4-nitrophenol derived linker (5.5 nM) and 2-chloro analog (21.6 nM)
Quantified Difference6.8x more potent than positional isomer; 27x more potent than chloro analog
ConditionsBiochemical assay of pyrimidinedione derivatives synthesized from respective nitrophenols

Positional and elemental specificity of the fluorine atom is strictly required to achieve sub-nanomolar potency in targeted oncology drug development.

Predictable Heterogeneous Catalytic Reduction Kinetics

For the production of substituted aminophenols, the reduction kinetics of 2-Fluoro-4-nitrophenol offer a controlled intermediate profile. Using an Ag@NOTT-300(Al) catalyst, it exhibits a reduction rate constant of 2.12 min^-1, which is faster and more efficient than 2-chloro-4-nitrophenol (1.83 min^-1) but slower than the highly reactive unsubstituted 4-nitrophenol (2.67 min^-1) [1].

Evidence DimensionCatalytic Reduction Rate Constant (k)
Target Compound Data2.12 min^-1
Comparator Or Baseline4-nitrophenol (2.67 min^-1) and 2-chloro-4-nitrophenol (1.83 min^-1)
Quantified Difference20.6% slower than unfluorinated baseline; 15.8% faster than chlorinated analog
ConditionsReduction with NaBH4 using Ag@NOTT-300(Al) heterogeneous catalyst at 298 K

Predictable, intermediate reduction kinetics allow for better thermal control during scaled-up synthesis of substituted aminophenols compared to chlorinated analogs.

Precise pKa Depression for Biological Sensor Design

The strongly electronegative fluorine atom combined with the para-nitro group depresses the phenolic pKa to 5.7, bridging the gap between 4-nitrophenol (pKa 7.2) and 2-chloro-4-nitrophenol (pKa 5.5). This precise acidity profile directly influences binding affinities in biological systems, yielding a CprK binding Kd of 10.0 μM compared to 27.7 μM for the unfluorinated baseline [1].

Evidence DimensionPhenolic pKa and CprK Binding Affinity (Kd)
Target Compound DatapKa 5.7; Kd 10.0 μM
Comparator Or Baseline4-nitrophenol (pKa 7.2; Kd 27.7 μM)
Quantified Difference1.5 unit pKa depression; 2.77x stronger binding affinity
ConditionsCprK transcriptional regulator binding assay at physiological pH

The specific pKa depression provided by the ortho-fluorine is critical for designing pH-sensitive probes and biological sensors that fail with standard nitrophenols.

High-Yield Aryl Ether Manufacturing

Due to its high reactivity (91% yield) with transient diazonium intermediates, 2-Fluoro-4-nitrophenol is a highly efficient precursor for synthesizing complex fluorinated aryl ethers, minimizing precursor waste and maximizing throughput compared to standard nitrophenols [1].

Oncology Active Pharmaceutical Ingredient (API) Synthesis

Serves as an essential aminophenoxyl linker building block in the development of orally bioavailable type II Axl kinase inhibitors, where the specific ortho-fluoro substitution is required to maintain sub-nanomolar target potency [2].

Benzoxazinone Heterocyclic Library Generation

Utilized in specialized Passerini-Smiles cascade reactions where the unique leaving-group behavior of the fluorine atom drives cyclization via fluoride ion elimination, enabling the synthesis of complex benzoxazinone scaffolds that cannot be accessed using unfluorinated precursors [3].

Controlled Aminophenol Production

Procured as a reducible substrate in heterogeneous catalytic workflows (e.g., using silver nanoparticle composites) to produce 4-amino-2-fluorophenol, benefiting from predictable reduction kinetics that facilitate thermal control during scale-up[4].

XLogP3

2.1

Melting Point

121.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

403-19-0

Wikipedia

2-Fluoro-4-nitrophenol

Dates

Last modified: 08-15-2023

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